molecular formula C10H16N2O2S B1625627 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine CAS No. 193747-11-4

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

Cat. No.: B1625627
CAS No.: 193747-11-4
M. Wt: 228.31 g/mol
InChI Key: OLOXWDOAMVPHAD-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with dimethoxymethyl and propylthio reagents. One common method involves the use of a pyrimidine derivative, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with a propylthiol reagent under basic conditions to introduce the propylthio group. The dimethoxymethyl group can be introduced through a subsequent reaction with a dimethoxymethylating agent, such as dimethoxymethane, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleosides.

    Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-2-(propylthio)pyrimidine: Similar structure but with a methylthio group instead of a dimethoxymethyl group.

    4-(Ethoxymethyl)-2-(propylthio)pyrimidine: Similar structure but with an ethoxymethyl group instead of a dimethoxymethyl group.

    4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a propylthio group.

Uniqueness

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine is unique due to the presence of both dimethoxymethyl and propylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

IUPAC Name

4-(dimethoxymethyl)-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOXWDOAMVPHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514220
Record name 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193747-11-4
Record name 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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